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molecular formula C29H26ClFN4O2S B8309738 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylthio)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylthio)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine

Cat. No. B8309738
M. Wt: 549.1 g/mol
InChI Key: SVDARJHLGCNCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916574B2

Procedure details

10.0 g of compound 5-(4-(4-(3-fluorobenzyloxy)-3-chloroanilino)-6-quinazolinyl)furan-2-formaldehyde was dissolved in the mixture of dichloromethane/methanol (3:1). The mixture was added with 4.3 g of triethylamine, stirred for 10 min, added with 6.9 g of 2-methylthioethylamine hydrochloride, and stirred at room temperature. Upon consumption of the starting materials detected by TLC, 2.4 g of sodium borohydride was added in batches under ice-bath. Upon the end of reaction detected by TLC, dichloromethane (q.s.) was added. The mixture was washed with saturated ammonium chloride and then with saturated sodium chloride, dried over anhydrous sodium sulfate, and subjected to a column chromatography to obtain 6.5 g of yellow solid, yield 56%.
[Compound]
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:32]=[CH:33][CH:34]=1)[CH2:5][O:6][C:7]1[CH:30]=[CH:29][C:10]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[C:19]([C:22]4[O:26][C:25]([CH:27]=O)=[CH:24][CH:23]=4)[CH:20]=3)[N:15]=[CH:14][N:13]=2)=[CH:9][C:8]=1[Cl:31].C(N(CC)CC)C.Cl.[CH3:43][S:44][CH2:45][CH2:46][NH2:47].ClCCl>ClCCl.CO>[F:1][C:2]1[CH:3]=[C:4]([CH:32]=[CH:33][CH:34]=1)[CH2:5][O:6][C:7]1[CH:30]=[CH:29][C:10]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[C:19]([C:22]4[O:26][C:25]([CH2:27][NH:47][CH2:46][CH2:45][S:44][CH3:43])=[CH:24][CH:23]=4)[CH:20]=3)[N:15]=[CH:14][N:13]=2)=[CH:9][C:8]=1[Cl:31] |f:2.3,5.6|

Inputs

Step One
Name
compound
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(COC2=C(C=C(NC3=NC=NC4=CC=C(C=C34)C3=CC=C(O3)C=O)C=C2)Cl)C=CC1
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
Cl.CSCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
Upon consumption of the starting materials
ADDITION
Type
ADDITION
Details
was added in batches under ice-bath
CUSTOM
Type
CUSTOM
Details
Upon the end of reaction
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The mixture was washed with saturated ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride, dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(COC2=C(C=C(C=C2)NC2=NC=NC3=CC=C(C=C23)C=2OC(=CC2)CNCCSC)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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